molecular formula C14H24ClN B3335326 2-(1-Adamantyl)pyrrolidine hydrochloride CAS No. 1177296-42-2

2-(1-Adamantyl)pyrrolidine hydrochloride

Cat. No.: B3335326
CAS No.: 1177296-42-2
M. Wt: 241.8 g/mol
InChI Key: NLXQNDNSUBCDSL-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H23N·HCl It is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)pyrrolidine hydrochloride typically involves the reaction of 1-adamantylamine with pyrrolidine under specific conditions. The process can be summarized as follows:

    Starting Materials: 1-adamantylamine and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts and Reagents: Acid catalysts like hydrochloric acid are often used to facilitate the reaction.

    Purification: The product is purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of adamantyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of adamantyl alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

    Catalysts: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions include adamantyl ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Adamantyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Comparison with Similar Compounds

2-(1-Adamantyl)pyrrolidine hydrochloride can be compared with other adamantane derivatives, such as:

    1-(1-Adamantyl)piperazine: Similar in structure but with a piperazine ring instead of pyrrolidine, used in medicinal chemistry for its potential therapeutic effects.

    1-Adamantylamine: A simpler derivative used as a precursor in the synthesis of more complex adamantane compounds.

    Amantadine: A well-known antiviral and antiparkinsonian drug, highlighting the potential of adamantane derivatives in medicine.

The uniqueness of this compound lies in its combination of the adamantyl group with the pyrrolidine ring, providing a distinct set of chemical and biological properties that make it valuable for various research applications.

Properties

IUPAC Name

2-(1-adamantyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-13,15H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXQNDNSUBCDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Adamantyl)pyrrolidine hydrochloride
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